3,6-Dibromopyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

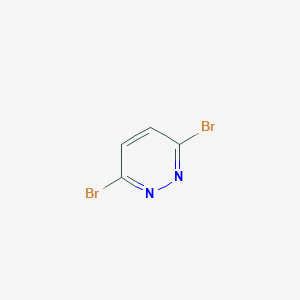

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFMTSSCUETHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290072 | |

| Record name | 3,6-dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17973-86-3 | |

| Record name | 17973-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-dibromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dibromopyridazine: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 3,6-Dibromopyridazine. It is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and highlights its role as a precursor in the development of targeted therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors.

Chemical Structure and Identification

This compound is a halogenated pyridazine (B1198779) derivative with the two bromine atoms located at the 3 and 6 positions of the pyridazine ring. This symmetrical substitution pattern significantly influences its reactivity and makes it a versatile intermediate for further chemical modifications.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₄H₂Br₂N₂[1][2][3] |

| SMILES | C1=C(C(=NN=C1)Br)Br |

| InChI Key | VQAFMTSSCUETHA-UHFFFAOYSA-N[1] |

| CAS Number | 17973-86-3[1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 237.88 g/mol | [1][2][3] |

| Appearance | White to pale yellow solid | |

| Melting Point | 116-117 °C | |

| Boiling Point | 327.5 ± 22.0 °C at 760 mmHg | |

| Density | 2.197 ± 0.06 g/cm³ | |

| Solubility | Insoluble in water, soluble in polar organic solvents. | [4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride (B1165640). The following is a detailed experimental protocol for its preparation.[5]

Step 1: Synthesis of Maleic Hydrazide

-

To a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g).

-

Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.

-

Continue refluxing for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water (5 mL) to induce precipitation.

-

Isolate the precipitate by filtration.

-

Wash the collected solid with water (3 x 5 mL).

Step 2: Bromination of Maleic Hydrazide

-

In a flask, combine maleic hydrazide (1.00 g) with freshly distilled phosphorus oxybromide (POBr₃) (5.73 g, 20.0 mmol).

-

Heat the homogeneous solution to 100°C in a preheated oil bath.

-

Maintain the temperature for 3 hours.

-

Pour the reaction mixture over a slurry of ice/water (approximately 50 mL).

-

Cool the mixture to 0°C.

-

Adjust the pH to approximately 10 by adding 10 M aqueous NaOH at 0°C, which will cause a precipitate to form.

-

Isolate the precipitate by filtration.

-

Wash the solid with water (3 x 10 mL) to yield this compound.

Role in Medicinal Chemistry: A Precursor to Bioactive Molecules

This compound is not typically a pharmacologically active molecule itself. Instead, its significance lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.

Application in the Synthesis of CDK2 Inhibitors

A notable application of the pyridazine core, for which this compound is a key starting material, is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors.[6][7][8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.

The general synthetic approach involves the sequential displacement of the two halogen atoms on the pyridazine ring with different amine-containing moieties. This allows for the creation of a library of 3,6-disubstituted pyridazine derivatives that can be screened for their inhibitory activity against CDK2.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of diverse molecular architectures. The continued exploration of its synthetic utility is expected to lead to the discovery of novel therapeutic agents and advanced materials.

References

- 1. This compound | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 17973-86-3 CAS MSDS (3,6-Dibromopyridazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine (B1198779) nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potentials of pyridazine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[2] Several pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[1][3]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives (VEGFR-2 Inhibition)

| Compound ID/Series | Cancer Cell Line | Cell Line Origin | GI50 / IC50 (µM) | Reference Compound | Reference |

| 8c | - | - | 1.8 | - | [1] |

| 8f | HUVEC | Human Umbilical Vein Endothelial Cells | 1.3 | - | [1] |

| 15 | HUVEC | Human Umbilical Vein Endothelial Cells | 1.4 | - | [1] |

| 18b | - | - | 0.0607 | - | [1] |

| 18c | - | - | 0.107 | - | [1] |

| Compound 6 | HEPG-2 | Human Liver Cancer | More active than Sorafenib | Sorafenib | [3] |

| 2h | SR | Leukemia | < 0.1 | - | [4] |

| 2h | NCI-H522 | Non-Small Cell Lung | < 0.1 | - | [4] |

| 4e | MCF-7 | Human Breast Cancer | 1-10 | 5-Fluorouracil, Etoposide | [5][6] |

| 4f | SK-MEL-28 | Human Melanoma | 1-10 | 5-Fluorouracil, Etoposide | [5][6] |

| 12b | Hep-2 | Human Laryngeal Cancer | 11 | Doxorubicin | [7] |

| 12b | HepG2 | Human Liver Cancer | 13 | Doxorubicin | [7] |

| 12b | MCF-7 | Human Breast Cancer | 11 | Doxorubicin | [7] |

| 12b | A375 | Human Melanoma | 11 | Doxorubicin | [7] |

| Pyrazolo-pyridazine 4 | HepG-2 | Human Liver Cancer | 17.30 | Doxorubicin | [8] |

| Pyrazolo-pyridazine 4 | HCT-116 | Human Colon Cancer | 18.38 | Doxorubicin | [8] |

| Pyrazolo-pyridazine 4 | MCF-7 | Human Breast Cancer | 27.29 | Doxorubicin | [8] |

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives

Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of pyridazine compounds on cancer cell lines.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Pyridazine compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the pyridazine compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: In Vitro Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of pyridazine derivatives using the MTT assay.

Antimicrobial Activity of Pyridazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have demonstrated significant activity against a range of bacteria and fungi.[10][11][12]

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference |

| Diarylurea Pyridazinones (Compound 10h) | Staphylococcus aureus | 16 | - | [13] |

| Diarylurea Pyridazinones (Compound 8g) | Candida albicans | 16 | - | [13] |

| Chloro derivatives | Escherichia coli | 0.892–3.744 | Chloramphenicol (2.019-8.078) | [10][11] |

| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | Chloramphenicol | [10][11] |

| Chloro derivatives | Serratia marcescens | 0.892–3.744 | Chloramphenicol | [10][11] |

| Pyridazinone Derivatives (Compound 3) | S. aureus (MRSA) | 4.52 µM | Amikacin | [14] |

| Pyridazinone Derivatives (Compound 7) | E. coli | 7.8 µM | Amikacin | [14] |

| Pyridazinone Derivatives (Compound 13) | A. baumannii | 3.74 µM | Amikacin | [14] |

| Pyridazinone Derivatives (Compound 13) | P. aeruginosa | 7.48 µM | Amikacin | [14] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is a common preliminary screening technique to evaluate the antimicrobial activity of chemical substances.[15][16][17]

Materials:

-

Nutrient agar plates

-

Standardized bacterial or fungal culture

-

Sterile cork borer (6 mm in diameter)

-

Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculate the surface of the nutrient agar plates with the standardized microbial culture to create a lawn.

-

Aseptically create wells in the agar plate using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to permit diffusion of the substances into the agar.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion method to screen for antimicrobial activity.

Anti-inflammatory Activity of Pyridazine Derivatives

Chronic inflammation is implicated in a variety of diseases. Pyridazine derivatives have shown potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18] A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[19][20][21]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives (COX-2 Inhibition)

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference |

| 4c | - | 0.26 | - | Celecoxib (IC50 = 0.35 µM) | [19] |

| 6b | - | 0.18 | 6.33 | Celecoxib, Indomethacin (SI = 0.50) | [19] |

| 5f | - | 1.50 | - | Celecoxib | [21] |

| 6f | - | 1.15 | - | Celecoxib | [21] |

| Compound 7 | - | - | - | Celecoxib | [22] |

| Compound 12 | - | - | - | Celecoxib | [22] |

| Compound 16 | - | - | - | Celecoxib | [22] |

| Compound 24 | - | - | - | Celecoxib | [22] |

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives to reduce inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the anti-inflammatory activity of new compounds.[23][24][25][26][27]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (pyridazine derivatives)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group with respect to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Other Notable Biological Activities

Beyond the major areas discussed, pyridazine derivatives have shown promise in a variety of other therapeutic applications, including:

-

Antiviral Activity: Certain pyridazine derivatives have demonstrated inhibitory effects against various viruses.

-

Antihypertensive Activity: Some derivatives exhibit vasodilatory properties, making them potential candidates for treating hypertension.

-

Antidepressant Activity: Modulation of neurotransmitter systems by some pyridazine compounds suggests their potential use in treating depression.

Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. This versatile reaction allows for the introduction of a wide range of substituents on the pyridazine ring, enabling the fine-tuning of their pharmacological properties.[28][29][30][31][32]

General Synthetic Scheme

Caption: General synthetic route for the preparation of pyridazine derivatives.

Conclusion

The pyridazine scaffold represents a highly valuable framework in the design and development of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscore the importance of continued research in this field. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

- 1. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides | MDPI [mdpi.com]

- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. hereditybio.in [hereditybio.in]

- 16. botanyjournals.com [botanyjournals.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. inotiv.com [inotiv.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 28. mdpi.com [mdpi.com]

- 29. sphinxsai.com [sphinxsai.com]

- 30. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 31. Pyridazine synthesis [organic-chemistry.org]

- 32. chemtube3d.com [chemtube3d.com]

The Versatile Scaffold: 3,6-Dibromopyridazine as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of versatile molecular frameworks. Among these, the pyridazine (B1198779) core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The symmetrically substituted 3,6-dibromopyridazine, in particular, serves as a readily available and highly adaptable building block for the synthesis of diverse compound libraries. Its two reactive bromine atoms provide convenient handles for the introduction of various substituents through modern cross-coupling methodologies, enabling the fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing experimental protocols for its derivatization and summarizing the biological activities of the resulting compounds.

Synthetic Methodologies: Harnessing the Reactivity of this compound

The two bromine atoms at the 3 and 6 positions of the pyridazine ring are susceptible to nucleophilic substitution and are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and selective introduction of different functionalities, leading to a vast chemical space of 3,6-disubstituted pyridazine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl and heteroaryl groups.

Experimental Protocol: Synthesis of 3-Aryl-6-bromopyridazines via Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate (Na₂CO₃), toluene (B28343), ethanol (B145695), and water.

-

Procedure:

-

To a solution of this compound (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add the arylboronic acid (1.1 mmol) and an aqueous solution of Na₂CO₃ (2 M, 2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-6-bromopyridazine.

-

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a diverse range of primary and secondary amines at the 3 and/or 6 positions of the pyridazine ring.

Experimental Protocol: Synthesis of 3-Amino-6-bromopyridazines via Buchwald-Hartwig Amination

-

Materials: this compound, amine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), cesium carbonate (Cs₂CO₃), and anhydrous 1,4-dioxane (B91453).

-

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

-

Evacuate the tube and backfill with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 3-amino-6-bromopyridazine (B1273705) derivative.

-

Logical Workflow for Derivatization

The following diagram illustrates a typical workflow for the sequential functionalization of this compound.

Caption: A typical synthetic workflow for creating 3,6-disubstituted pyridazines.

This compound Derivatives in Drug Discovery

The 3,6-disubstituted pyridazine scaffold has been extensively explored in various therapeutic areas, leading to the discovery of potent and selective inhibitors of numerous biological targets.

Anticancer Activity

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2.[1][2]

| Compound ID | Substitution at C3 | Substitution at C6 | Target | IC₅₀ (nM) | Reference |

| 11e | 4-Fluorophenylamino | Morpholino | CDK2 | 151 | [1] |

| 11h | 4-Chlorophenylamino | Morpholino | CDK2 | 43.8 | [1] |

| 11l | 4-Methoxyphenylamino | Morpholino | CDK2 | 55.6 | [1] |

| 11m | (Tetrahydro-2H-pyran-4-yl)methylamino | Morpholino | CDK2 | 20.1 | [1] |

JNK Inhibition: The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in inflammation, apoptosis, and cancer. A series of novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as JNK1 inhibitors.

| Compound ID | Substitution at C3 | Substitution at C6 | Target | % Inhibition (at 10 µM) | Reference |

| 9e | 4-Fluorophenylamino | 4-(4-Tolyl)piperazin-1-yl | JNK1 | 91.82 (CNS SNB-75) |

Anti-inflammatory Activity

Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Pyridazine derivatives have been investigated as selective COX-2 inhibitors, which are expected to have a better gastrointestinal safety profile than non-selective NSAIDs.

| Compound ID | Substitution at C3 | Substitution at C6 | Target | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 9a | 4-Sulfamoylphenylamino | 4-Tolyl | COX-2 | 15.50 | 21.29 | |

| 9b | 4-Sulfamoylphenylamino | 4-Methoxyphenyl | COX-2 | 17.50 | 15.71 | |

| 12 | 4-Sulfamoylphenylamino | 4-Chlorophenyl | COX-2 | 17.10 | 17.25 | |

| 16b | 4-Sulfamoylphenylamino | 3,4-Dimethoxyphenyl | COX-2 | 16.90 | 18.63 | |

| 17 | 4-Sulfamoylphenylamino | Naphthalen-2-yl | COX-2 | 17.70 | 16.10 |

Antiviral Activity

The pyridazine scaffold has also shown promise in the development of antiviral agents. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives have demonstrated inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[3]

| Compound | Target Virus | IC₅₀ (µg/mL) | Reference |

| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | >10 | [3] |

| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | >10 | [3] |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV | >10 | [3] |

| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | VZV | >10 | [3] |

Signaling Pathways

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 plays a critical role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins (Cyclin E and Cyclin A) and CDK inhibitors (CKIs). In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[4][5]

Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.

JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway can lead to either apoptosis or cell survival, depending on the cellular context.

Caption: The JNK signaling cascade and its inhibition by pyridazine derivatives.

Experimental Protocols for Biological Assays

In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2 enzyme.

-

Materials: Recombinant human CDK2/Cyclin A or E, histone H1 (substrate), ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the test compound, CDK2 enzyme, and substrate (histone H1) in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

-

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Materials: Adherent cell line, culture medium, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate at 4 °C for 1 hour.

-

Wash the plates with water to remove the TCA.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).[7][8]

-

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer, heme, test compound, and a detection system (e.g., fluorometric probe).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the COX-2 enzyme, heme, and test compound in the reaction buffer.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate at 37 °C for a short period (e.g., 10 minutes).

-

Measure the product formation using a suitable detection method (e.g., fluorescence).

-

Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[9][10]

-

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its facile and selective derivatization through established synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides access to a vast and diverse chemical space. The resulting 3,6-disubstituted pyridazine derivatives have demonstrated significant biological activities across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this compound in their drug discovery endeavors.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Navigating the Solubility Landscape of 3,6-Dibromopyridazine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,6-Dibromopyridazine, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a foundational understanding of its likely solubility behavior and detailed methodologies for its empirical determination.

Introduction to this compound and its Solubility

This compound (CAS No. 17973-86-3) is a halogenated heterocyclic compound with a molecular formula of C₄H₂Br₂N₂ and a molecular weight of 237.88 g/mol . Its structure, featuring a pyridazine (B1198779) ring substituted with two bromine atoms, suggests a degree of polarity, which influences its solubility in various organic solvents. Generally, compounds of this nature are expected to exhibit moderate solubility in many organic solvents. However, precise quantification is essential for applications in synthesis, purification, and formulation development.

The parent compound, pyridazine, is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, but less so in non-polar solvents such as hexane. The introduction of two bromine atoms in the 3 and 6 positions increases the molecular weight and polarizability of the molecule, which can alter its solubility profile compared to the parent pyridazine.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment based on the principle of "like dissolves like" can be inferred. The polarity of this compound, arising from the nitrogen heteroatoms and the carbon-bromine bonds, suggests it will be more soluble in polar aprotic and polar protic solvents than in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Polar Aprotic | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble |

| Aromatic | Toluene, Benzene | Sparingly Soluble |

| Non-polar | Hexane, Heptane | Likely Insoluble |

Quantitative Solubility Data (Hypothetical)

To facilitate experimental design and data recording, the following table is provided as a template for researchers to populate with their own determined solubility data.

Table 2: Experimental Solubility of this compound at 25°C (Template)

| Solvent | Molarity (mol/L) | g/L | mg/mL | Classification |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: A suitable mixture of polar and non-polar solvents (e.g., acetonitrile and water).

-

Column: A C18 reverse-phase column is often suitable for this type of compound.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound to construct a calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

3,6-Dibromopyridazine: A Comprehensive Technical Guide to Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dibromopyridazine, a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details critical safety information, handling procedures, and physical and chemical properties derived from its Material Safety Data Sheet (MSDS). Furthermore, it outlines detailed experimental protocols for its synthesis and a key application in palladium-catalyzed cross-coupling reactions. Visualized workflows and reaction mechanisms are included to enhance understanding and ensure safe and effective utilization in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17973-86-3 | |

| Molecular Formula | C₄H₂Br₂N₂ | |

| Molecular Weight | 237.88 g/mol | |

| Appearance | White to light yellow or pale brown crystalline powder/solid | |

| Melting Point | 116-121 °C | |

| Boiling Point | 327.5 °C at 760 mmHg | |

| Density | ~2.2 g/cm³ | |

| Solubility | No data available for water solubility. Soluble in some organic solvents. |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards, which are summarized in Table 2.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

References:

Precautionary Measures and First Aid

Safe handling and emergency procedures are critical when working with this compound. Table 3 outlines the necessary precautionary statements and first aid measures.

| Precautionary Area | Statements and Procedures |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |

The Versatile Role of 3,6-Dibromopyridazine in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromopyridazine has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the two bromine atoms on the electron-deficient pyridazine (B1198779) core, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This versatility has made it a valuable precursor for the construction of complex molecular architectures, particularly those with promising applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the role of this compound in modern organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Synthetic Applications

The synthetic utility of this compound primarily revolves around palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems. The differential reactivity of the two bromine atoms can often be exploited to achieve mono- or di-substitution, providing a modular approach to a wide range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the introduction of aryl, heteroaryl, or vinyl substituents at the 3- and/or 6-positions of the pyridazine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Experimental Protocol: Synthesis of 3-Bromo-6-(thiophen-2-yl)pyridazine

This protocol details the mono-arylation of a pyridazine derivative, a reaction type directly applicable to this compound.

-

Materials: 6-(Thiophen-2-yl)pyridazin-3(2H)-one (0.5 g, 2.8 mmol), Phosphorus(V) oxybromide (POBr₃) (1.6 g, 5.5 mmol).

-

Procedure:

-

A mixture of 6-(thiophen-2-yl)pyridazin-3(2H)-one and POBr₃ is heated for 6 hours at 110-120 °C.

-

The mixture is cooled to room temperature and then carefully poured onto ice-water.

-

The solution is basified with a 2 M ammonia (B1221849) solution and stirred for 30 minutes, resulting in the formation of a brown solid.

-

The solid is collected by filtration, washed with water and light petroleum to yield pure 3-bromo-6-(thiophen-2-yl)pyridazine.

-

-

Yield: 76%[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-arylpyridazine

-

Materials: 3-Bromo-6-arylpyridazine (0.5 mmol), appropriate (hetero)aromatic boronic acid (0.6 mmol), 1,2-Dimethoxyethane (DME) (8 mL), Ethanol (2 mL), 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (1 mL), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol %).

-

Procedure:

-

The reactants and catalyst are combined in a reaction vessel under a nitrogen atmosphere.

-

The mixture is heated to 80 °C and stirred for 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is extracted with chloroform (B151607) (3 x 20 mL) and then with a saturated sodium chloride solution (20 mL).

-

The combined organic phases are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography.[1]

-

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids [1]

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 5-Formylthiophene-2-boronic acid | 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)thiophene-2-carbaldehyde | 28 |

| 2 | 5-Formylfuran-2-boronic acid | 5-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)furan-2-carbaldehyde | 14 |

Logical Relationship: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the introduction of terminal alkynes, a valuable functional group for further transformations. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Materials: Aryl halide (e.g., this compound) (0.5 mmol), Terminal alkyne (0.6 mmol), Palladium catalyst on a solid support, Copper(I) oxide (Cu₂O) (0.1%) on alumina (B75360) powder, Tetrahydrofuran (THF)-Dimethylamine (DMA) 9:1 (10 mL).

-

Procedure:

-

A solution of the aryl halide and terminal alkyne in THF-DMA is prepared.

-

The solution is passed through a cartridge packed with the palladium and copper catalysts at a flow rate of 0.1 mL/min at 80 °C.

-

Water (30 mL) is added to the eluate, and the mixture is extracted with hexane (B92381) (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The residue is purified by column chromatography on silica gel.[2]

-

Table 2: Examples of Sonogashira Coupling Products and Yields [2]

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | 4-Iodotoluene | Phenylacetylene | 4-(Phenylethynyl)toluene | 60 |

| 2 | 4-Iodobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 75 |

Experimental Workflow: Sonogashira Coupling

Caption: A typical workflow for a Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridazine core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials: Aryl halide (e.g., this compound) (1.0 mmol), Amine (e.g., morpholine) (1.4 mmol), Palladium precatalyst (0.5-1.0 mol%), Ligand (e.g., BINAP) (0.0-0.5 mol%), Base (e.g., NaOᵗBu) (1.4 mmol), Anhydrous 1,4-dioxane (B91453) (1.0 mL).

-

Procedure:

-

An oven-dried reaction tube is charged with the palladium precatalyst, ligand, base, and aryl halide under an inert atmosphere (e.g., Argon or Nitrogen).

-

The amine and anhydrous solvent are added via syringe.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring for 30-60 minutes.

-

After cooling, diethyl ether is added, and the mixture is washed with brine.

-

The organic layer is dried over MgSO₄, and the solvent is removed under reduced pressure.

-

Table 3: Representative Buchwald-Hartwig Amination Reactions [5]

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 2-Chlorotoluene | Morpholine | N-(2-methylphenyl)morpholine | 94 |

| 2 | 4-Bromoanisole | Piperidine | 1-(4-Methoxyphenyl)piperidine | 93 |

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of Fused Heterocyclic Systems

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, which are often of significant interest in drug discovery.

[1][3][6]Triazolo[4,3-b]pyridazines are a class of compounds with diverse biological activities. Their synthesis often involves the initial conversion of this compound to a hydrazine (B178648) derivative, followed by cyclization.

Experimental Protocol: General Procedure for the Preparation of[1][3][6]triazolo[4,3-b]pyridazine Acetohydrazide Derivatives

-

Materials: 6-Hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative (0.007 mol), Acetic anhydride (B1165640) (0.714 g, 0.007 mol), Glacial acetic acid (10 mL).

-

Procedure:

-

A solution of the 6-hydrazinyl-3-(4-aryl)-[1][3][6]triazolo[4,3-b]pyridazine derivative in glacial acetic acid is prepared.

-

Acetic anhydride is added, and the reaction mixture is heated under reflux at 120 °C for 6 hours.

-

The mixture is then poured into 20 mL of ice-cold water.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol.[1]

-

Table 4: Yields of N'-substituted acetohydrazide derivatives of[1][3][6]triazolo[4,3-b]pyridazine [1]

| Entry | Starting Material | Product | Yield (%) |

| 1 | N'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | N'-(3-Phenyl-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 |

| 2 | N'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | N'-(3-(4-methoxyphenyl)-[1][3][6]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide | 75 |

Synthetic Pathway:[1][3][6]Triazolo[4,3-b]pyridazines

Caption: General synthetic route to[1][3][6]triazolo[4,3-b]pyridazines.

Pyrazolo[3,4-d]pyridazines are another important class of fused heterocycles accessible from this compound. The synthesis typically involves the formation of a pyrazole (B372694) ring fused to the pyridazine core.

Experimental Protocol: Synthesis of 2H-Pyrazolo[3,4-d]pyridazine 5,6-dioxides

This protocol describes a method for synthesizing a derivative of the pyrazolo[3,4-d]pyridazine system.

-

Materials: 3,4-diacetyl-5-methyl-1H-pyrazoles, Dinitrogen tetroxide (N₂O₄).

-

Procedure:

-

The accessible 3,4-diacetyl-5-methyl-1H-pyrazoles are transformed into the corresponding 1,4-dioximes.

-

The 1,4-dioximes undergo an N₂O₄-mediated oxidative cyclization to yield the 2H-pyrazolo[3,4-d]pyridazine 5,6-dioxides.

-

-

Note: All transformations proceed under mild conditions in good to high yields.[3]

Synthetic Pathway: Pyrazolo[3,4-d]pyridazines

Caption: A potential synthetic route to pyrazolo[3,4-d]pyridazines.

Conclusion

This compound is a highly valuable and versatile scaffold in heterocyclic chemistry. Its ability to undergo selective and sequential palladium-catalyzed cross-coupling reactions, as well as its utility in the construction of fused ring systems, provides synthetic chemists with a powerful tool for the rapid generation of molecular diversity. The protocols and data presented in this guide highlight the broad applicability of this building block and are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for a range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,6-Dibromopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryls and substituted heterocycles, which are common motifs in pharmaceuticals and functional materials. 3,6-Dibromopyridazine is a versatile building block, and its double Suzuki-Miyaura coupling allows for the straightforward synthesis of 3,6-diarylpyridazines, a class of compounds with significant interest in medicinal chemistry and materials science.

These application notes provide a detailed protocol for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Both conventional heating and microwave-assisted methods are described to offer flexibility in experimental design.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. For the double coupling of this compound, this cycle occurs sequentially at both bromine-substituted positions.

Data Presentation

The following tables summarize typical yields obtained for Suzuki-Miyaura coupling reactions with pyridazine (B1198779) derivatives.

Table 1: Conventional Heating - Mono-Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Arylboronic Acids [1][2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyridazine | 28 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-6-(thiophen-2-yl)pyridazine | 25 |

| 3 | 4-Formylphenylboronic acid | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 15 |

| 4 | Thiophen-3-ylboronic acid | 3-(Thiophen-3-yl)-6-(thiophen-2-yl)pyridazine | 14 |

| 5 | Furan-2-ylboronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 22 |

Reaction Conditions: 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), 2M Na₂CO₃ (2.0 eq.), DME/Ethanol (4:1), 80 °C, 48 h.

Table 2: Microwave-Assisted Mono-Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3-Chloro-6-(4-methoxyphenyl)pyridazine | 93 |

| 2 | 4-Methylphenylboronic acid | 3-Chloro-6-(p-tolyl)pyridazine | 85 |

| 3 | Phenylboronic acid | 3-Chloro-6-phenylpyridazine | 70 |

| 4 | 4-Chlorophenylboronic acid | 3-Chloro-6-(4-chlorophenyl)pyridazine | 68 |

| 5 | 2-Thienylboronic acid | 3-Chloro-6-(thiophen-2-yl)pyridazine | 53 |

Reaction Conditions: 3,6-Dichloropyridazine (1.0 eq.), Arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq.), 1,4-Dioxane (B91453)/H₂O (4:1), 150 °C, 20 min (Microwave).

Experimental Protocols

Protocol 1: Double Suzuki-Miyaura Coupling of this compound via Conventional Heating

This protocol is adapted from established procedures for mono-coupling of similar substrates and is optimized for the double coupling reaction.[1][2]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane

-

Ethanol

-

Water (degassed)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Brine

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and sodium carbonate (4.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (5-10 mol%).

-

Add the solvent system, typically a mixture of DME and degassed water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take 24-48 hours for complete conversion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,6-diarylpyridazine.

Protocol 2: Double Suzuki-Miyaura Coupling of this compound via Microwave Irradiation

This protocol offers a significant reduction in reaction time compared to conventional heating.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and potassium carbonate (4.0 eq.).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (5-10 mol%).

-

Add the solvent system, typically a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol (steps 8-10).

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of 3,6-diarylpyridazines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,6-Dibromopyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,6-dibromopyridazine, a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The pyridazine (B1198779) core is a key pharmacophore in a variety of biologically active molecules, and the ability to functionalize the 3 and 6 positions through robust cross-coupling methodologies is of significant interest in drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This document focuses on three key transformations utilizing this compound as the starting material: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties at the 3 and 6 positions of the pyridazine ring, allowing for the generation of diverse chemical libraries for screening and lead optimization.

Due to the symmetrical nature of this compound, selective mono- or di-functionalization can be achieved by carefully controlling the reaction conditions, such as stoichiometry of reagents, reaction time, and temperature. This allows for the sequential introduction of different substituents, further expanding the accessible chemical space.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Please note that yields are illustrative and may vary depending on the specific coupling partners and optimization of reaction parameters.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 3-Bromo-6-phenylpyridazine | 75 (mono) |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 72 | 3,6-Diphenylpyridazine | 85 (di) |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 24 | 3-Bromo-6-(4-methoxyphenyl)pyridazine | 82 (mono) |

| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (6) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 48 | 3,6-Bis(4-methoxyphenyl)pyridazine | 90 (di) |

Yields are estimated based on similar reactions reported in the literature.[2]

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 3-Bromo-6-(phenylethynyl)pyridazine | 80 (mono) |

| 2 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (5) | Diisopropylamine | THF | 50 | 6 | 3,6-Bis(phenylethynyl)pyridazine | 70 (di) |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 60 | 12 | 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine | 85 (mono) |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (10) | CuI (10) | Et₃N | DMF | 80 | 24 | 3,6-Bis((trimethylsilyl)ethynyl)pyridazine | 78 (di) |

Yields are estimated based on general Sonogashira coupling protocols.[3]

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 100 | 18 | 4-(6-Bromopyridazin-3-yl)morpholine | 70 (mono) |

| 2 | Morpholine | Pd₂(dba)₃ (4) | BINAP (6) | NaOtBu | Toluene | 110 | 36 | 4,4'-(Pyridazine-3,6-diyl)dimorpholine | 65 (di) |

| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | N-(6-Bromopyridazin-3-yl)aniline | 60 (mono) |

| 4 | Aniline | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ | 1,4-Dioxane | 110 | 48 | N,N'-(Pyridazine-3,6-diyl)dianiline | 55 (di) |

Yields are estimated based on analogous Buchwald-Hartwig amination reactions.[4]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Bromo-6-phenylpyridazine (Mono-substitution)

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with argon three times.

-

Add DME, ethanol, and the 2 M aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to 80 °C and stir for 48 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-bromo-6-phenylpyridazine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Bromo-6-(phenylethynyl)pyridazine (Mono-substitution)

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.025 equiv)

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound and dissolve in anhydrous THF.

-

Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene at room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-6-(phenylethynyl)pyridazine.[5]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-(6-Bromopyridazin-3-yl)morpholine (Mono-substitution)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a Schlenk flask, add this compound, Pd₂(dba)₃, BINAP, and NaOtBu.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene and morpholine via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether.

-

Wash the organic mixture with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain 4-(6-bromopyridazin-3-yl)morpholine.[4]

Visualizations

Catalytic Cycles and Workflows

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for a cross-coupling reaction.

Caption: Key parameters influencing the outcome of cross-coupling reactions.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

Sonogashira Reaction Conditions for 3,6-Dibromopyridazine Substrates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction utilizing 3,6-dibromopyridazine as a key substrate. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of novel compounds.

The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive guide for the successful implementation and optimization of Sonogashira couplings with this compound.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a suitable base. The reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, formation of a copper acetylide, transmetalation of the alkynyl group from copper to palladium, and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.

Recommended Reaction Conditions

Based on analogous reactions with structurally similar dihaloheterocycles, a range of conditions can be successfully employed for the Sonogashira coupling of this compound. The following tables summarize key reaction parameters to provide a starting point for optimization.

Table 1: Catalyst and Ligand Systems

| Palladium Source | Ligand | Co-catalyst | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | PPh₃ (in complex) | CuI | Pd: 2-10, CuI: 4-20 | A common and effective catalyst.[1] |

| PdCl₂(PPh₃)₂ | PPh₃ (in complex) | CuI | Pd: 2-5, CuI: 4-10 | Often used for its air stability.[1] |

| Pd(OAc)₂ | PPh₃ or other phosphines | CuI | Pd: 2-5, Ligand: 4-10, CuI: 4-10 | Allows for the use of various phosphine (B1218219) ligands. |

| Pd₂(dba)₃ | P(t-Bu)₃ or other bulky phosphines | CuI | Pd: 1-5, Ligand: 2-10, CuI: 2-10 | Effective for less reactive bromides. |

Table 2: Bases and Solvents

| Base | Solvent | Typical Concentration | Notes |

| Triethylamine (B128534) (Et₃N) | DMF, THF, Toluene, Dioxane | Used as a co-solvent or in excess | A widely used and effective combination.[1] |

| Diisopropylethylamine (DIPEA) | DMF, THF, Toluene | Used as a co-solvent or in excess | A bulkier, non-nucleophilic base. |